molecular formula C11H14BNO5 B14751048 N-Acetyl-3-(o-boronophenyl)alanine CAS No. 5115-46-8

N-Acetyl-3-(o-boronophenyl)alanine

Cat. No.: B14751048
CAS No.: 5115-46-8
M. Wt: 251.05 g/mol
InChI Key: NQAHBDDIAHDMMA-UHFFFAOYSA-N
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Description

N-Acetyl-3-(o-boronophenyl)alanine is a compound with the chemical formula C11H14BNO5. It is a derivative of alanine, where the amino acid is modified by the addition of an acetyl group and a boronophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-(o-boronophenyl)alanine typically involves the following steps:

    Starting Materials: The synthesis begins with alanine, which is then acetylated to form N-acetylalanine.

    Boronophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(o-boronophenyl)alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, reduced boronophenyl compounds, and substituted alanine derivatives .

Scientific Research Applications

N-Acetyl-3-(o-boronophenyl)alanine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of boron-containing compounds.

    Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and protein modification.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of N-Acetyl-3-(o-boronophenyl)alanine involves its interaction with specific molecular targets. The boronophenyl group can form reversible covalent bonds with biological molecules, such as enzymes or receptors, thereby modulating their activity. This interaction can affect various pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-3-(o-boronophenyl)alanine is unique due to the presence of both the acetyl and boronophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

5115-46-8

Molecular Formula

C11H14BNO5

Molecular Weight

251.05 g/mol

IUPAC Name

2-acetamido-3-(2-boronophenyl)propanoic acid

InChI

InChI=1S/C11H14BNO5/c1-7(14)13-10(11(15)16)6-8-4-2-3-5-9(8)12(17)18/h2-5,10,17-18H,6H2,1H3,(H,13,14)(H,15,16)

InChI Key

NQAHBDDIAHDMMA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CC(C(=O)O)NC(=O)C)(O)O

Origin of Product

United States

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